4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine is a chemical compound with the molecular formula and a molecular weight of 218.71 g/mol. This compound is characterized by the presence of a chloro group, a methoxy group, and a propylsulfanyl substituent on the pyrimidine ring, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
The compound is classified under pyrimidines, which are heterocyclic compounds containing nitrogen atoms in their ring structure. It is often utilized in research and development for its biological activity and as an intermediate in the synthesis of pharmaceuticals. The compound's CAS number is 1514567-21-5, which allows for its identification in chemical databases and literature.
The synthesis of 4-chloro-5-methoxy-6-(propylsulfanyl)pyrimidine typically involves several key steps:
The molecular structure of 4-chloro-5-methoxy-6-(propylsulfanyl)pyrimidine can be represented using various notations:
ClC1=C(N)C(OC)=NC(SCCC)=N1
InChI=1S/C8H11ClN2OS/c1-3-4-14-8-11-6(9)5(10)7(12-8)13-2/h3-4,10H2,1-2H3
The pyrimidine ring features a chloro substituent at position 4, a methoxy group at position 5, and a propylsulfanyl group at position 6. This arrangement influences both the physical properties and reactivity of the compound.
4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine can undergo various chemical reactions:
The mechanism of action for 4-chloro-5-methoxy-6-(propylsulfanyl)pyrimidine involves its interaction with specific biological targets:
The physical properties of 4-chloro-5-methoxy-6-(propylsulfanyl)pyrimidine include:
Property | Value |
---|---|
Molecular Weight | 218.71 g/mol |
Appearance | Typically a solid |
Purity | ≥95% |
Key chemical properties include:
4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine has several applications in scientific research:
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 12737-18-7
CAS No.: